molecular formula C9H19NS B14877853 3-(2-(Isopropylthio)ethyl)pyrrolidine

3-(2-(Isopropylthio)ethyl)pyrrolidine

Cat. No.: B14877853
M. Wt: 173.32 g/mol
InChI Key: MFZQOVCJBMYYPE-UHFFFAOYSA-N
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Description

3-(2-(Isopropylthio)ethyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their biological activity and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Isopropylthio)ethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-(isopropylthio)ethylamine with pyrrolidine under appropriate conditions. This reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of pyrrolidines often involves the use of continuous flow reactors to ensure high yield and purity. The reaction is carried out in the liquid phase, and the use of catalysts such as rhodium or iridium complexes can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Isopropylthio)ethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-(Isopropylthio)ethyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Isopropylthio)ethyl)pyrrolidine is unique due to the presence of the isopropylthio group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

3-(2-propan-2-ylsulfanylethyl)pyrrolidine

InChI

InChI=1S/C9H19NS/c1-8(2)11-6-4-9-3-5-10-7-9/h8-10H,3-7H2,1-2H3

InChI Key

MFZQOVCJBMYYPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCC1CCNC1

Origin of Product

United States

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